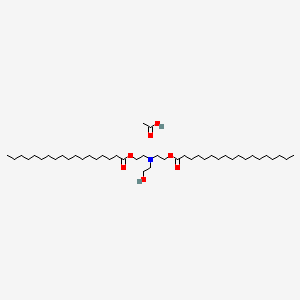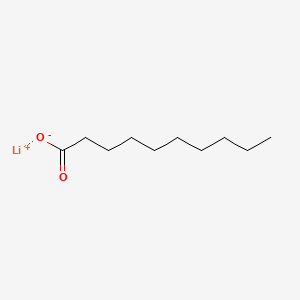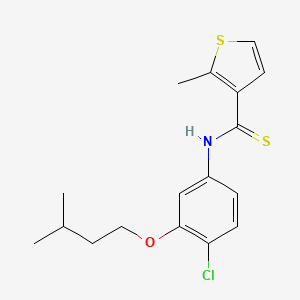
4,4'-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a carbazole core linked to two N-methyl-N-phenylaniline groups through a methylene bridge. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) typically involves a multi-step process. One common method includes the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-N-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further optimize the production process while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), and alkyl halides (e.g., methyl iodide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-((9-Butyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Methyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Phenyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) stands out due to its specific ethyl substitution on the carbazole core. This substitution can influence the compound’s electronic properties, reactivity, and overall stability, making it particularly suitable for certain applications, such as in organic electronics and materials science.
Propiedades
Número CAS |
67706-97-2 |
|---|---|
Fórmula molecular |
C41H37N3 |
Peso molecular |
571.8 g/mol |
Nombre IUPAC |
4-[(9-ethylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C41H37N3/c1-4-44-39-18-12-11-17-37(39)38-29-32(23-28-40(38)44)41(30-19-24-35(25-20-30)42(2)33-13-7-5-8-14-33)31-21-26-36(27-22-31)43(3)34-15-9-6-10-16-34/h5-29,41H,4H2,1-3H3 |
Clave InChI |
KLGHWTYFZLPMAO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


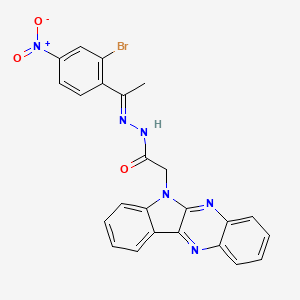
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

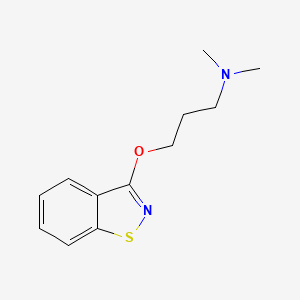
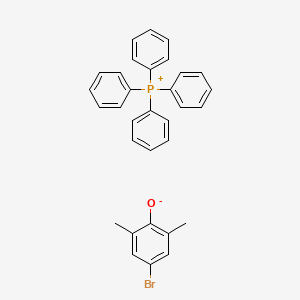
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)


